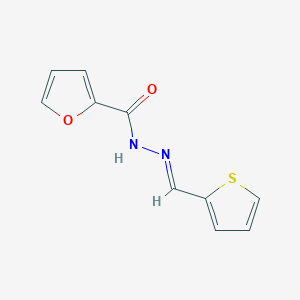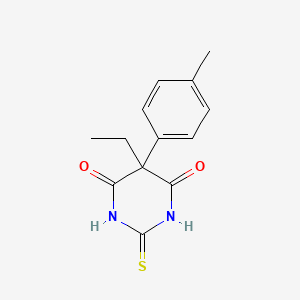![molecular formula C14H16Cl5NO2 B11992769 N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide est un composé organique synthétique caractérisé par sa structure complexe, qui comprend plusieurs atomes de chlore et un groupe phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide implique généralement la réaction du 2,4-dichlorophénol avec le 2,2,2-trichloroéthanol pour former un intermédiaire, qui est ensuite mis à réagir avec le chlorure d'hexanoyle en présence d'une base telle que la pyridine. Les conditions de réaction exigent souvent des températures contrôlées et des milieux anhydres pour empêcher l'hydrolyse et garantir un rendement élevé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer l'efficacité. L'utilisation de catalyseurs et de temps de réaction optimisés peut encore améliorer le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation d'alcools ou d'amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des atomes de chlore, en utilisant des réactifs tels que le méthylate de sodium ou l'hydroxyde de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol ou hydroxyde de potassium dans l'éthanol.
Principaux produits formés
Oxydation : Acides carboxyliques, aldéhydes.
Réduction : Alcools, amines.
Substitution : Dérivés phénoxy, amides substitués.
Applications de recherche scientifique
Chimie
En chimie, le N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide est utilisé comme réactif en synthèse organique, en particulier dans la formation de molécules complexes et comme intermédiaire dans la synthèse d'autres composés.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des composés phénoxy chlorés sur les systèmes biologiques, y compris leurs interactions avec les enzymes et les voies cellulaires.
Médecine
Industrie
Dans l'industrie, le N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide peut être utilisé dans la production d'herbicides, de pesticides et d'autres produits agrochimiques en raison de sa similitude structurelle avec des composés actifs connus.
Mécanisme d'action
Le mécanisme d'action du N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe phénoxy chloré peut imiter les substrats naturels, conduisant à l'inhibition ou à l'activation des voies enzymatiques. La structure du composé lui permet de s'insérer dans les sites actifs des enzymes, modifiant ainsi leur activité et affectant les processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated phenoxy compounds on biological systems, including their interactions with enzymes and cellular pathways.
Medicine
Industry
In industry, this compound may be used in the production of herbicides, pesticides, and other agrochemicals due to its structural similarity to known active compounds.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group can mimic natural substrates, leading to inhibition or activation of enzymatic pathways. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2,2,2-trichloro-1-(3-nitroanilino)éthyl]hexanamide
- N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]butanamide
Unicité
Le N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide est unique en raison de sa combinaison spécifique d'un groupe hexanamide avec une fraction chlorophénoxyéthyle. Cette structure confère une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires, ce qui la rend précieuse pour des applications spécialisées dans la recherche et l'industrie.
En comprenant les propriétés détaillées et les applications du N-[2,2,2-trichloro-1-(2,4-dichlorophénoxy)éthyl]hexanamide, les chercheurs et les professionnels de l'industrie peuvent mieux utiliser ce composé dans leurs domaines respectifs.
Propriétés
Formule moléculaire |
C14H16Cl5NO2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide |
InChI |
InChI=1S/C14H16Cl5NO2/c1-2-3-4-5-12(21)20-13(14(17,18)19)22-11-7-6-9(15)8-10(11)16/h6-8,13H,2-5H2,1H3,(H,20,21) |
Clé InChI |
RAXOLHXXINUBLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)

![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)

![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)

